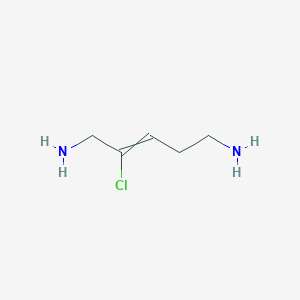
2-Chloropent-2-ene-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloropent-2-ene-1,5-diamine is an organic compound with the molecular formula C₅H₁₁ClN₂ It is a derivative of pentene, featuring both a chlorine atom and two amine groups
Méthodes De Préparation
One common method includes the reaction of pent-2-ene with chlorine gas to form 2-chloropent-2-ene, which is then subjected to amination reactions to introduce the amine groups at the 1 and 5 positions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Chloropent-2-ene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Addition: The double bond in the pentene structure allows for addition reactions, such as hydrogenation, where hydrogen gas is used to saturate the bond.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diol, while reduction could produce a primary amine .
Applications De Recherche Scientifique
2-Chloropent-2-ene-1,5-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It finds use in the production of polymers and other materials due to its reactive amine groups.
Mécanisme D'action
The mechanism by which 2-Chloropent-2-ene-1,5-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The chlorine atom may also participate in halogen bonding, further affecting the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Chloropent-2-ene-1,5-diamine include:
2-Chloropentane-1,5-diamine: Lacks the double bond, resulting in different reactivity and applications.
2-Bromopent-2-ene-1,5-diamine: Features a bromine atom instead of chlorine, which can alter its chemical behavior.
Pent-2-ene-1,5-diamine: Does not have the halogen atom, leading to different chemical properties and uses.
Propriétés
Numéro CAS |
918872-00-1 |
|---|---|
Formule moléculaire |
C5H11ClN2 |
Poids moléculaire |
134.61 g/mol |
Nom IUPAC |
2-chloropent-2-ene-1,5-diamine |
InChI |
InChI=1S/C5H11ClN2/c6-5(4-8)2-1-3-7/h2H,1,3-4,7-8H2 |
Clé InChI |
NQGIRDDYZKANGW-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C=C(CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


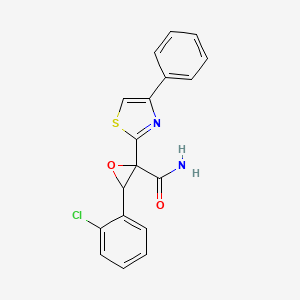
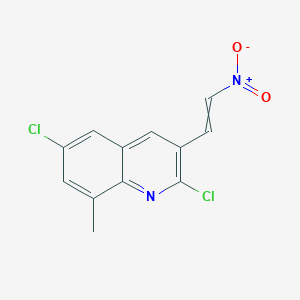
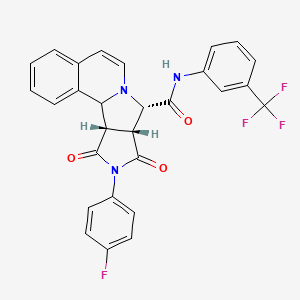
![4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12621133.png)
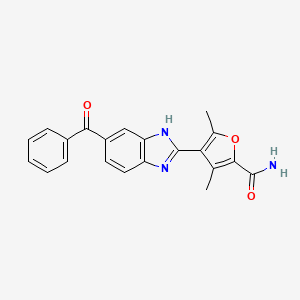
![(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12621143.png)
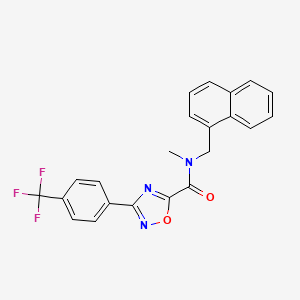
![Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate](/img/structure/B12621163.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)
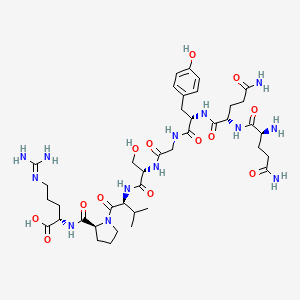
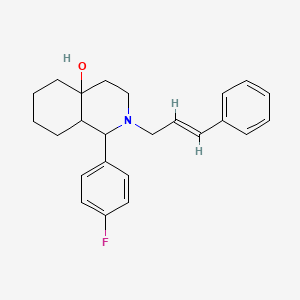
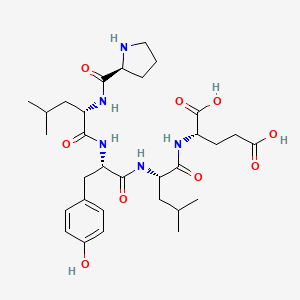
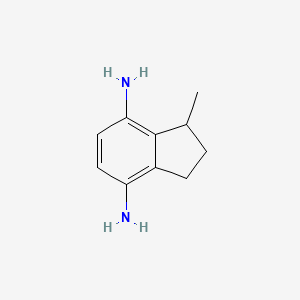
![[4-[(1S,11R,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12621205.png)
